2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione
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Description
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2-(2-(4-Benzoylpiperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione has been found to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . The compound’s interaction with this enzyme suggests that it may have potential as a therapeutic agent for conditions such as Alzheimer’s disease, where acetylcholinesterase activity is often targeted .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase . It is suggested that the compound binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the brain.
Metabolic Pathways
Given its interaction with acetylcholinesterase, it may be involved in pathways related to acetylcholine metabolism .
Properties
IUPAC Name |
2-[2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-18(14-24-20(27)16-8-4-5-9-17(16)21(24)28)22-10-12-23(13-11-22)19(26)15-6-2-1-3-7-15/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWDUZHTHYUSER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.